3-(2,3-Difluorophenyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(2,3-Difluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of a difluorophenyl group, a methyloxirane ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Difluorophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another difluorophenyl derivative with different functional groups.
3-Formylphenylboronic acid: Contains a formyl group instead of a carbonitrile group
Uniqueness
3-(2,3-Difluorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the combination of its difluorophenyl group, methyloxirane ring, and carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7F2NO |
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Molecular Weight |
195.16 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7F2NO/c1-10(8(5-13)14-10)6-3-2-4-7(11)9(6)12/h2-4,8H,1H3 |
InChI Key |
UGJAEUKXVLMTAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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